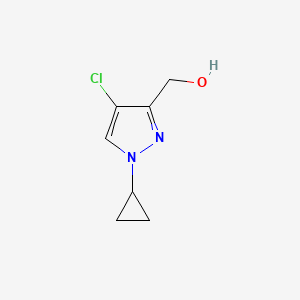
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound. This class of compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Chemical Reactions Analysis
The reaction did not stop, after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Wissenschaftliche Forschungsanwendungen
1. Use in Metabolic and Disposition Studies
Studies of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors have utilized derivatives of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine. 19F-nuclear magnetic resonance (NMR) spectroscopy was extensively used in a drug-discovery program, highlighting the compound's relevance in pharmacokinetic research (Monteagudo et al., 2007).
2. Antimicrobial Activity
Derivatives of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine have been synthesized and studied for their antimicrobial activity. These compounds showed promising results against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Kolisnyk et al., 2015).
3. Role in Bromination Reactions
Hydrochlorides of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine have been used in bromination reactions, demonstrating the compound's utility in organic synthesis and chemical transformations (Mukarramov, 2014).
4. Exploration of Antioxidant Potential
Newly synthesized derivatives of this compound were evaluated for their antioxidant potential. Certain derivatives displayed profound antioxidant activity, suggesting their potential use in oxidative stress-related research (Kumar et al., 2011).
5. Synthesis and Characterization in Medicinal Chemistry
The compound has been utilized in the synthesis of various derivatives, exploring its potential in medicinal chemistry. These studies contribute to understanding the chemical properties and potential therapeutic applications of the derivatives (Terentjeva et al., 2013).
6. Molecular Docking Studies for Drug Development
Molecular docking studies involving derivatives of this compound have been conducted to predict their affinity with certain proteins, contributing to drug development efforts, particularly in the area of cancer research (Holam et al., 2022).
7. Role in Food and Organisms
In a broader context, related compounds have been studied in the context of food and living organisms, contributing to understanding their bioactivity and potential health implications (Nemet et al., 2006).
8. Discovery of Urease Inhibitors
Novel series of derivatives have been synthesized and evaluated for their urease inhibition, particularly against Helicobacter pylori. This underscores the compound's potential in developing new treatments for gastritis caused by H. pylori (Mamidala et al., 2021).
9. Structural Analysis in Crystallography
The molecular structures of derivatives have been analyzed, contributing to the field of crystallography and providing insights into the electron delocalization in their pyrimidine rings, important for understanding their chemical behavior (Low et al., 1994).
10. Synthesis and Antioxidant Activity Evaluation
Further research has been conducted on the synthesis and antioxidant activity of derivatives, contributing to a broader understanding of their potential therapeutic applications (George et al., 2010).
Zukünftige Richtungen
The interest in 3,4-dihydropyrimidine-2 (1 H )- (thio)ones is increasing every day, mainly due to their paramount biological relevance . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis .
Wirkmechanismus
Target of Action
It’s worth noting that pyrimidine derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound may interact with multiple targets within the cell.
Mode of Action
It’s known that pyrimidine derivatives can interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives, it’s likely that this compound could affect multiple pathways, with downstream effects varying depending on the specific cellular context .
Result of Action
The broad spectrum of biological activities associated with pyrimidine derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
5-amino-4-methyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,6H2,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLCBHRSCOUMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)
![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)
![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)
![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)
![5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2919461.png)

